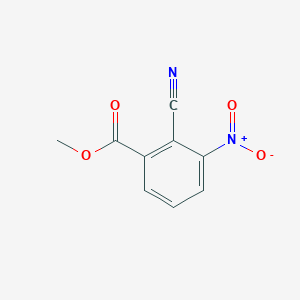

Methyl 2-cyano-3-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-15-9(12)6-3-2-4-8(11(13)14)7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKNSRWBYKCBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306904 | |

| Record name | Methyl 2-cyano-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77326-46-6 | |

| Record name | Methyl 2-cyano-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77326-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-cyano-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-cyano-3-nitrobenzoate

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Methyl 2-cyano-3-nitrobenzoate, a compound of interest in synthetic organic chemistry. Given the limited direct literature on this specific molecule, this guide leverages expert knowledge of chemical principles and data from structurally analogous compounds to provide a robust predictive profile. We will delve into its proposed synthesis, predicted physicochemical properties, expected reactivity, and potential applications, offering field-proven insights into its chemical nature.

Introduction and Molecular Structure

This compound is a substituted aromatic compound featuring a methyl ester, a cyano group, and a nitro group attached to a benzene ring. The strategic placement of these functional groups—an electron-withdrawing nitro group and cyano group ortho and meta to the methyl ester, respectively—suggests a molecule with unique electronic properties and significant potential as a versatile building block in the synthesis of complex organic molecules, particularly heterocyclic compounds and novel pharmaceutical scaffolds.

The IUPAC name for this compound is this compound. Its chemical structure is as follows:

Molecular Formula: C₉H₆N₂O₄

Molecular Weight: 206.16 g/mol

Predicted Physicochemical Properties

Due to the absence of extensive experimental data for this compound, the following properties are predicted based on data from structurally similar compounds, such as methyl 2-methyl-3-nitrobenzoate and various isomers of methyl nitrobenzoate.[1][2][3] These values should be considered estimates pending experimental verification.

| Property | Predicted Value | Notes |

| Physical State | Light yellow to white crystalline solid | Based on analogous nitroaromatic compounds.[1][3][4] |

| Melting Point | 147-151 °C | Estimated based on related structures.[5] |

| Boiling Point | >300 °C (decomposes) | High boiling point expected due to polarity and molecular weight. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., acetone, chloroform, methanol).[3] | The polar functional groups suggest some solubility in polar organic solvents. |

| Density | ~1.4 g/cm³ | Estimated based on similar substituted benzoates.[3] |

Proposed Synthesis Methodology

A direct, one-pot synthesis of this compound is not readily found in the literature. Therefore, a multi-step synthetic pathway is proposed, starting from a commercially available precursor. The following protocol is a hypothetical, yet chemically sound, approach designed to be self-validating at each step through standard analytical techniques (TLC, NMR, MS).

Proposed Synthetic Workflow

Step-by-Step Experimental Protocol

Step 1: Diazotization of Methyl 2-amino-3-nitrobenzoate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve Methyl 2-amino-3-nitrobenzoate (1 equivalent) in a solution of concentrated hydrochloric acid (3 equivalents) and water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the stirred reaction mixture. The addition should be slow enough to prevent the temperature from rising above 5 °C.

-

Monitoring: The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Rationale: The diazotization reaction converts the primary amino group into a good leaving group (N₂), which is essential for the subsequent nucleophilic substitution.[6] The low temperature is critical to prevent the unstable diazonium salt from decomposing.

Step 2: Sandmeyer Reaction for Cyanation

-

Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Cool this solution to 0-5 °C.

-

Substitution: Slowly add the cold diazonium salt solution from Step 1 to the stirred cyanide solution. A vigorous evolution of nitrogen gas should be observed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete reaction.

-

Workup and Purification: Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Rationale: The Sandmeyer reaction is a reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. The use of a copper(I) cyanide catalyst is standard for this transformation.

Expected Reactivity and Chemical Profile

The reactivity of this compound is governed by its three functional groups. The nitro and cyano groups are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Key Reaction Pathways

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂).[3] This would yield Methyl 2-cyano-3-aminobenzoate, a valuable intermediate for the synthesis of nitrogen-containing heterocycles.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-cyano-3-nitrobenzoic acid) under either acidic or basic conditions.

-

Nucleophilic Aromatic Substitution: The presence of the strongly deactivating nitro group could allow for nucleophilic aromatic substitution at positions activated by it, although the positions on this specific molecule are sterically hindered.

-

Cyclization Reactions: The resulting Methyl 2-cyano-3-aminobenzoate from the reduction of the nitro group is a prime candidate for intramolecular cyclization reactions to form various heterocyclic ring systems, which are prevalent in medicinal chemistry.

Potential Applications in Research and Drug Development

While specific applications for this compound are not yet documented, its structural motifs suggest significant potential in several areas of chemical research and development:

-

Intermediate for Active Pharmaceutical Ingredients (APIs): Analogous compounds, such as Methyl 2-methyl-3-nitrobenzoate, are used as intermediates in the synthesis of important drugs like Lenalidomide, an anticancer agent.[1] The functional groups in this compound make it a plausible precursor for novel APIs.

-

Synthesis of Heterocyclic Compounds: The vicinal cyano and (potentially reduced) amino groups on the aromatic ring provide a versatile handle for the construction of fused heterocyclic systems, such as quinazolines and benzodiazepines, which are common scaffolds in drug discovery.

-

Materials Science: Nitroaromatic compounds have been explored for their potential in organic electronics.[3] The electronic properties of this compound could be of interest in the development of new organic materials.

-

Probe for Mechanistic Studies: As a multifunctional aromatic compound, it could be used in studies of reaction mechanisms, particularly in nucleophilic aromatic substitution and the electronic effects of multiple substituents on reaction rates and regioselectivity.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4][7] It is expected to be a skin and eye irritant.[2] Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from strong oxidizing agents.[4]

Conclusion

This compound represents a molecule with considerable, albeit largely unexplored, potential in synthetic chemistry. This guide provides a foundational understanding of its predicted properties, a plausible and detailed synthetic route, and its likely chemical reactivity. It is our hope that this technical overview will serve as a valuable resource for researchers and scientists looking to explore the utility of this compound in their own work, from novel synthetic methodologies to the development of next-generation pharmaceuticals and materials.

References

- 1. innospk.com [innospk.com]

- 2. Methyl 2-methyl-3-nitrobenzoate | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. 55289-06-0 | CAS DataBase [m.chemicalbook.com]

- 6. Synthesis routes of Methyl 2-amino-3-nitrobenzoate [benchchem.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to Methyl 2-cyano-3-nitrobenzoate (CAS 77326-46-6): Properties, Synthesis, and Applications

This guide provides an in-depth analysis of Methyl 2-cyano-3-nitrobenzoate, a highly functionalized aromatic compound. It serves as a critical resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering insights into its properties, synthetic utility, and safety protocols.

Core Compound Characteristics

This compound is a solid organic compound characterized by the presence of three distinct functional groups on a benzene ring: a methyl ester, a cyano group, and a nitro group.[1] This unique substitution pattern, particularly the presence of three electron-withdrawing groups, renders the aromatic ring significantly electron-deficient and imparts specific reactivity, making it a valuable intermediate in multi-step synthesis.[2]

Physicochemical & Safety Data

The fundamental properties and safety information for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 77326-46-6 | |

| Molecular Formula | C₉H₆N₂O₄ | |

| Molecular Weight | 206.16 g/mol | |

| Appearance | White to off-white solid | [3] |

| Melting Point | 140-142°C | |

| Boiling Point | 394.2°C at 760 mmHg | |

| Purity | ≥95-98% | [1] |

| Safety Information | Details | Source |

| Pictogram | GHS07 (Harmful) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | |

| Storage | Store at room temperature, sealed in a dry environment | [3] |

Synthesis and Reactivity

The synthesis of this compound is most logically achieved via electrophilic aromatic substitution, a cornerstone of organic chemistry. The strategic placement of the nitro group is accomplished by the nitration of a suitable precursor.

Plausible Synthetic Pathway: Nitration

A common and industrially scalable method for introducing a nitro group onto an aromatic ring is through the use of a nitrating mixture, typically concentrated nitric acid and concentrated sulfuric acid.[4][5] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

For the synthesis of the title compound, the logical starting material would be Methyl 2-cyanobenzoate . The existing cyano and methyl ester groups are meta-directing deactivators. Therefore, the incoming electrophile (NO₂⁺) will be directed to the positions meta to both groups, yielding primarily the 3-nitro and 5-nitro isomers. The 3-position is sterically less hindered, often favoring its substitution.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nitration of Methyl 2-cyanobenzoate

This protocol is a representative methodology based on standard nitration procedures for similar substrates and must be adapted and optimized under controlled laboratory conditions.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 5 equivalents of concentrated sulfuric acid to 0-5°C using an ice-water bath.

-

Substrate Addition: Slowly add 1 equivalent of Methyl 2-cyanobenzoate to the cold sulfuric acid while stirring. Ensure the temperature remains below 10°C.

-

Nitrating Agent Preparation: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 2 equivalents of concentrated sulfuric acid, maintaining a low temperature.

-

Nitration: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes. The causality for this slow, cold addition is critical: it controls the exothermic reaction, preventing overheating which would otherwise lead to the formation of dinitrated and other unwanted byproducts.[6]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice. This step serves to quench the reaction and precipitate the solid crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration through a Buchner funnel. Wash the solid thoroughly with cold water to remove residual acid, followed by a small amount of ice-cold ethanol or methanol to remove more soluble impurities.[6]

-

Purification: The self-validating step of this protocol is purification by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol or ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the pure product, which can then be isolated by filtration.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate or building block.[1] Its array of functional groups can be selectively modified to construct more complex molecular architectures.

-

Pharmaceutical Synthesis: While specific applications for this exact CAS number are proprietary or in early-stage research, structurally related compounds like Methyl 2-methyl-3-nitrobenzoate are documented as crucial intermediates in the synthesis of anticancer drugs, such as Lenalidomide.[7][8] The nitro group can be reduced to an amine, the ester can be hydrolyzed or converted to an amide, and the cyano group can undergo various transformations, providing multiple handles for molecular elaboration.

-

Agrochemicals and Materials Science: The nitroaromatic scaffold is a common feature in the development of herbicides and fungicides.[2] Furthermore, such highly functionalized molecules can serve as precursors for specialty dyes, pigments, and polymers.

-

Biochemical Research: Nitrobenzoate isomers have been used as chemoattractants in studies of bacterial chemotaxis, particularly with Pseudomonas strains.[9] This suggests a potential use for this compound in probing specific biochemical pathways.

Caption: Role of the compound as a versatile intermediate for diverse applications.

Spectroscopic Characterization

Verifying the identity and purity of this compound is achieved through standard spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral features are expected:[10][11]

-

¹H NMR:

-

~3.9 ppm (singlet, 3H): Corresponds to the methyl ester (-OCH₃) protons.

-

~7.5-8.8 ppm (multiplets, 3H): Aromatic protons. The significant downfield shift is due to the deshielding effects of the three electron-withdrawing substituents. The specific splitting pattern will be complex due to the substitution pattern.

-

-

¹³C NMR:

-

~53 ppm: Methyl ester carbon (-OCH₃).

-

~115-120 ppm: Cyano group carbon (-C≡N).

-

~125-150 ppm: Six distinct signals for the aromatic carbons, with the carbon attached to the nitro group being the most downfield.

-

~164 ppm: Carbonyl carbon of the ester group (-C=O).

-

-

Infrared (IR) Spectroscopy:

-

~2230 cm⁻¹: Sharp, medium intensity peak for the nitrile stretch (C≡N).

-

~1725 cm⁻¹: Strong intensity peak for the carbonyl stretch (C=O) of the ester.

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Two strong peaks corresponding to the asymmetric and symmetric stretching of the nitro group (N-O), respectively.[6]

-

~1280 cm⁻¹: C-O stretch of the ester group.[6]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

Safety and Handling

Given its classification as a harmful substance (H302), proper safety protocols are mandatory when handling this compound.

Recommended Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contamination occurs.[12]

-

Respiratory Protection: Not typically required when used within a fume hood. If handling large quantities or in poorly ventilated areas, a particle filter respirator may be necessary.[12]

-

-

First Aid Measures:

-

Ingestion: If swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell.[13]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.[13]

-

-

Disposal: Dispose of waste material and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.

Caption: A logical workflow for the safe handling of chemical reagents.

Conclusion

This compound (CAS 77326-46-6) is a strategically important chemical intermediate. Its densely functionalized aromatic core provides a robust platform for synthetic chemists to build complex molecules. With well-defined physicochemical properties, a logical synthetic pathway, and clear safety protocols, this compound is a valuable tool for innovation in the pharmaceutical, agrochemical, and material science industries. A thorough understanding of its reactivity and handling requirements is essential for leveraging its full potential in research and development.

References

- 1. 77326-46-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. nbinno.com [nbinno.com]

- 3. 메틸2-시아노-3-니트로벤조에이트 | 77326-46-6 [m.chemicalbook.com]

- 4. aiinmr.com [aiinmr.com]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. southalabama.edu [southalabama.edu]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. homework.study.com [homework.study.com]

- 11. rsc.org [rsc.org]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

An In-Depth Technical Guide to Methyl 2-cyano-3-nitrobenzoate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3-nitrobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing cyano and nitro groups, alongside a methyl ester, imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its structure, detailed synthetic routes with mechanistic insights, and its applications, particularly in the realm of pharmaceutical development.

Molecular Structure and Physicochemical Properties

This compound possesses a benzene ring substituted with a methyl ester, a cyano group, and a nitro group at positions 1, 2, and 3, respectively. The strategic placement of these functional groups creates a unique electronic landscape within the molecule, influencing its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77326-46-6 | [1][2] |

| Molecular Formula | C₉H₆N₂O₄ | [1] |

| Molecular Weight | 206.15 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥ 98% | [1] |

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Two plausible and scientifically sound synthetic pathways are detailed below, based on established organic chemistry principles and analogous transformations found in the literature.

Synthetic Pathway 1: Nucleophilic Aromatic Substitution

This pathway commences with the readily available starting material, 2-chloro-3-nitrobenzoic acid, and proceeds through esterification followed by a nucleophilic aromatic substitution reaction.

Caption: Synthetic Pathway 1 for this compound.

Step 1: Esterification of 2-Chloro-3-nitrobenzoic Acid

The initial step involves the conversion of the carboxylic acid group of 2-chloro-3-nitrobenzoic acid to its corresponding methyl ester. This is a classic Fischer-Speier esterification, typically carried out under acidic conditions.

-

Expertise & Experience: The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, and by removing the water formed during the reaction. Refluxing the reaction mixture ensures a sufficient reaction rate.

Experimental Protocol: Synthesis of Methyl 2-chloro-3-nitrobenzoate [3]

-

To a solution of 2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in methanol (80 mL), add concentrated sulfuric acid (2.0 mL) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield Methyl 2-chloro-3-nitrobenzoate as a white solid.

Step 2: Nucleophilic Aromatic Substitution with Cyanide

The chlorine atom on the aromatic ring of Methyl 2-chloro-3-nitrobenzoate is activated towards nucleophilic substitution by the presence of the electron-withdrawing nitro group in the ortho position. This allows for the displacement of the chloride ion by a cyanide nucleophile.

-

Trustworthiness: This reaction is a well-established method for introducing a cyano group onto an aromatic ring. The choice of the cyanide source (e.g., sodium cyanide or copper(I) cyanide) and the reaction solvent (e.g., DMF or DMSO) is critical for the success of the reaction. Copper(I) cyanide is often used in what is known as the Rosenmund-von Braun reaction, which can be effective for the cyanation of aryl halides. The reaction progress should be carefully monitored to avoid side reactions.

Experimental Protocol: Synthesis of this compound (Proposed)

-

In a flame-dried round-bottom flask, dissolve Methyl 2-chloro-3-nitrobenzoate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add sodium cyanide or copper(I) cyanide to the solution.

-

Heat the reaction mixture to an elevated temperature and monitor the reaction by TLC or HPLC.

-

After the reaction is complete, cool the mixture and pour it into ice-water.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Synthetic Pathway 2: Sandmeyer Reaction

An alternative and powerful route to this compound involves the Sandmeyer reaction, which transforms an amino group into a cyano group via a diazonium salt intermediate. This pathway would likely start from 2-amino-3-nitrobenzoic acid.

Caption: Synthetic Pathway 2 for this compound.

Step 1: Esterification of 2-Amino-3-nitrobenzoic Acid

Similar to the first pathway, the synthesis begins with the esterification of the starting carboxylic acid.

-

Authoritative Grounding & Comprehensive References: The esterification of aminobenzoic acids is a standard procedure and follows the same principles as the esterification of other carboxylic acids.[4]

Experimental Protocol: Synthesis of Methyl 2-amino-3-nitrobenzoate (Proposed)

This step would follow a similar procedure to the esterification of 2-chloro-3-nitrobenzoic acid, using 2-amino-3-nitrobenzoic acid as the starting material.

Step 2: Diazotization of Methyl 2-amino-3-nitrobenzoate

The amino group of Methyl 2-amino-3-nitrobenzoate is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures.

-

Expertise & Experience: The temperature of the reaction must be kept low (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing. The slow, dropwise addition of the sodium nitrite solution is crucial to control the exothermic reaction.

Step 3: Sandmeyer Cyanation

The diazonium salt is then reacted with a copper(I) cyanide solution. The diazonium group is an excellent leaving group (N₂ gas), and its departure is facilitated by the copper(I) catalyst, leading to the formation of the aryl-cyano bond.

-

Trustworthiness: The Sandmeyer reaction is a highly reliable method for introducing a variety of functional groups onto an aromatic ring.[5][6][7] The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen, and a copper(II) species. The aryl radical then reacts with the copper(II) cyanide complex to form the final product and regenerate the copper(I) catalyst.

Experimental Protocol: Sandmeyer Reaction for the Synthesis of this compound (Proposed)

-

Prepare a solution of Methyl 2-amino-3-nitrobenzoate in an aqueous acidic solution (e.g., HCl) and cool it to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction to warm to room temperature and stir for a specified period.

-

Work up the reaction mixture by extraction with an organic solvent.

-

Purify the product using column chromatography or recrystallization.

Applications in Drug Development and Research

This compound and its structural analogs are important building blocks in the synthesis of various biologically active molecules. The presence of multiple reactive sites allows for diverse chemical transformations, making it a versatile precursor for a range of heterocyclic compounds and other complex organic molecules.

For instance, a related compound, Methyl 2-methyl-3-nitrobenzoate, is a key intermediate in the synthesis of Lenalidomide, an important anticancer drug used in the treatment of multiple myeloma.[8][9] This highlights the significance of this class of compounds in the pharmaceutical industry. The unique substitution pattern of this compound makes it a promising candidate for the development of novel therapeutic agents.

Conclusion

This compound is a valuable and versatile chemical intermediate. While its direct synthesis can be challenging, the logical application of well-established organic reactions such as esterification, nucleophilic aromatic substitution, and the Sandmeyer reaction provides reliable pathways for its preparation. The ability to strategically introduce cyano and nitro functionalities onto a benzoic acid backbone makes this compound a key player in the ongoing quest for new pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical insights necessary for researchers and scientists to effectively synthesize and utilize this important molecule in their work.

References

- 1. 77326-46-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. parchem.com [parchem.com]

- 3. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [amp.chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. innospk.com [innospk.com]

- 9. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-cyano-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of Methyl 2-cyano-3-nitrobenzoate, a key chemical intermediate. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its effective synthesis, handling, and application in research and development, particularly in the pharmaceutical and specialty chemical industries.

Core Molecular Profile

This compound is a substituted aromatic compound with a distinct arrangement of functional groups that dictates its reactivity and utility as a building block in organic synthesis.

Molecular Formula and Weight

The chemical formula for this compound is C₉H₆N₂O₄ .[1][2] Its molecular weight is approximately 206.16 g/mol .[1]

Chemical Structure

The structure consists of a benzene ring substituted with a methyl ester group (-COOCH₃) at position 1, a cyano group (-CN) at position 2, and a nitro group (-NO₂) at position 3. The interplay of these electron-withdrawing groups significantly influences the electron density of the aromatic ring and the reactivity of each functional group.

graph "Methyl_2_cyano_3_nitrobenzoate" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

a [label=""];

b [label=""];

c [label=""];

d [label=""];

e [label=""];

f [label=""];

C1 [label="C", pos="0,1!", color="#202124", fontcolor="#202124"];

C2 [label="C", pos="-0.87,-0.5!", color="#202124", fontcolor="#202124"];

C3 [label="C", pos="-0.87,-1.5!", color="#202124", fontcolor="#202124"];

C4 [label="C", pos="0,-2!", color="#202124", fontcolor="#202124"];

C5 [label="C", pos="0.87,-1.5!", color="#202124", fontcolor="#202124"];

C6 [label="C", pos="0.87,-0.5!", color="#202124", fontcolor="#202124"];

C_ester [label="C", pos="1.74,0!", color="#202124", fontcolor="#202124"];

O1_ester [label="O", pos="2.61,0.5!", color="#EA4335", fontcolor="#EA4335"];

O2_ester [label="O", pos="1.74,-1!", color="#EA4335", fontcolor="#EA4335"];

CH3_ester [label="CH₃", pos="2.61,-1.5!", color="#202124", fontcolor="#202124"];

C_cyano [label="C", pos="-1.74,0!", color="#202124", fontcolor="#202124"];

N_cyano [label="N", pos="-2.61,0.5!", color="#4285F4", fontcolor="#4285F4"];

N_nitro [label="N⁺", pos="-1.74,-2.5!", color="#4285F4", fontcolor="#4285F4"];

O1_nitro [label="O⁻", pos="-2.61,-2!", color="#EA4335", fontcolor="#EA4335"];

O2_nitro [label="O", pos="-1.74,-3.5!", color="#EA4335", fontcolor="#EA4335"];

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- C_ester;

C_ester -- O1_ester [style=double];

C_ester -- O2_ester;

O2_ester -- CH3_ester;

C2 -- C_cyano;

C_cyano -- N_cyano [style=triple];

C3 -- N_nitro;

N_nitro -- O1_nitro;

N_nitro -- O2_nitro [style=double];

}

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Approach to Nitration

The following protocol is a generalized procedure for the nitration of an aromatic ester and should be adapted and optimized for the specific synthesis of this compound.

-

Preparation of the Nitrating Mixture: In a flask kept in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺).

-

Reaction: Dissolve the starting material (e.g., methyl 2-cyanobenzoate) in a suitable solvent and cool the solution in an ice bath.

-

Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of the starting material, maintaining a low temperature (typically below 10°C) to control the reaction rate and minimize side product formation.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove residual acids.

Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent or a mixture of solvents. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions corresponding to the various functional groups:

-

C≡N (Nitrile): A sharp, medium-intensity peak around 2230 cm⁻¹.

-

C=O (Ester): A strong, sharp peak in the region of 1720-1740 cm⁻¹.

-

N-O (Nitro group): Two strong absorptions, one for the asymmetric stretch around 1530-1550 cm⁻¹ and one for the symmetric stretch around 1340-1360 cm⁻¹.

-

C-O (Ester): Stretching vibrations in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C: Several peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H: Bending vibrations in the fingerprint region (below 1000 cm⁻¹) will be indicative of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl ester protons. The aromatic region will display a complex splitting pattern due to the three adjacent protons on the ring. The chemical shifts will be downfield due to the deshielding effect of the electron-withdrawing groups. The methyl ester protons will appear as a singlet, typically around 3.9-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (around 165 ppm). The cyano carbon will appear in the 115-120 ppm range. The aromatic carbons will resonate in the 120-150 ppm region, with the carbon attached to the nitro group being significantly deshielded. The methyl carbon of the ester will be the most upfield signal (around 53 ppm).

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), and the entire ester group (-COOCH₃), leading to characteristic fragment ions.

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to the presence of multiple reactive sites.

Key Reaction Pathways

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in the synthesis of many pharmaceutical and agrochemical compounds.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Nucleophilic Aromatic Substitution: The presence of multiple electron-withdrawing groups activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the displacement of a suitable leaving group if one were present.

-

Transformations of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Development

Substituted nitroaromatic compounds are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The versatile functional groups of this compound make it an attractive starting material for the construction of complex heterocyclic scaffolds found in many drug molecules. For example, the corresponding amino-cyano-benzoate, obtained after reduction of the nitro group, can be a key intermediate in the synthesis of various kinase inhibitors and other targeted therapies.

Safety, Handling, and Storage

GHS Hazard Information

Based on available data, this compound is classified with the following hazards:

-

Pictogram: GHS07 (Harmful)[1]

-

Signal Word: Warning[1]

-

Hazard Statement: H302: Harmful if swallowed[1]

Precautionary Measures

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.

References

Navigating the Uncharted: A Technical Safety and Handling Guide for Methyl 2-cyano-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-cyano-3-nitrobenzoate, a substituted aromatic compound with significant potential in synthetic chemistry and drug discovery, presents a unique set of handling and safety challenges. As a Senior Application Scientist, this guide is formulated to provide an in-depth, scientifically grounded framework for its safe utilization in a laboratory setting. The following protocols and recommendations are based on available safety data and established best practices for handling analogous chemical structures. However, it is imperative to recognize that comprehensive toxicological and reactivity data for this specific isomer, CAS 77326-46-6, remains limited. Therefore, a cautious and proactive approach to safety is paramount.

Compound Identification and Hazard Analysis

This compound is a solid with a molecular formula of C₉H₆N₂O₄. Its structure, featuring a nitro group and a cyano group ortho and meta, respectively, to the methyl ester on a benzene ring, suggests potential reactivity and physiological effects that demand careful consideration.

Globally Harmonized System (GHS) Classification:

Based on available data, this compound is classified as:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

Prudent Handling and Exposure Control

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of solid this compound that could generate dust, or any handling of its solutions, should be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to minimize the inhalation of airborne particles and vapors.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," underscores the importance of a robust PPE ensemble.

-

Hand Protection: Chemically resistant gloves are mandatory. Given the lack of specific breakthrough time data for this compound, nitrile gloves are a recommended starting point. However, for prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. It is crucial to inspect gloves for any signs of degradation before and during use.

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing or dust generation, chemical safety goggles are necessary. A full-face shield should be worn in conjunction with goggles when handling larger quantities or during reactions with a potential for vigorous evolution of gas or heat.

-

Skin and Body Protection: A standard laboratory coat should be worn at all times. For tasks with a higher potential for exposure, a chemically resistant apron or coveralls should be utilized.

-

Respiratory Protection: In situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator equipped with a particulate filter (P100) is recommended.

Safe Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from sources of ignition and direct sunlight.

-

Incompatibilities: While specific incompatibility data for this compound is scarce, it is prudent to avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. These substances can potentially react with the nitro and ester functional groups, leading to decomposition or the generation of hazardous byproducts.

Emergency Procedures: A Blueprint for Response

Preparedness is key to mitigating the impact of an accidental exposure or release.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

If in Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If on Skin: Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.

-

If Inhaled: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, foam, or water spray.

-

Specific Hazards: Combustion may produce toxic and irritating fumes, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

A calm and methodical approach is essential when dealing with a spill.

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear the appropriate PPE as outlined in Section 2.2.

-

Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a designated, labeled waste container, avoiding the generation of dust. For a solution spill, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite, and place it in a sealed container for disposal.

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Disposal Method: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following protocol outlines a standard procedure for weighing and dissolving this compound, integrating the safety measures discussed.

Objective: To prepare a 0.1 M solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

Materials:

-

This compound

-

Anhydrous DMSO

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask with a stopper

-

Beaker

-

Magnetic stir bar and stir plate

Protocol:

-

Pre-operation Safety Check:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don the required PPE: laboratory coat, nitrile gloves, and chemical safety goggles.

-

Have spill cleanup materials readily available.

-

-

Weighing the Compound:

-

Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.

-

Inside the chemical fume hood, carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper. Avoid any jerky movements that could create dust.

-

Record the exact weight of the compound.

-

-

Dissolution:

-

Place the magnetic stir bar in the volumetric flask.

-

Carefully transfer the weighed this compound into the volumetric flask.

-

Add a portion of the DMSO to the flask, approximately half of the final desired volume.

-

Stopper the flask and place it on the magnetic stir plate within the fume hood.

-

Stir the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary, but this should be done with caution and with appropriate monitoring.

-

Once dissolved, remove the flask from the stir plate and allow it to return to room temperature.

-

Carefully add DMSO to the flask until the bottom of the meniscus reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

-

Post-operation Cleanup:

-

Clean the spatula and any other contaminated equipment with an appropriate solvent.

-

Dispose of the weighing paper and any other solid waste in the designated hazardous waste container.

-

Wipe down the work surface in the fume hood.

-

Remove PPE in the correct order to avoid self-contamination.

-

Wash hands thoroughly with soap and water.

-

Data Summary

| Property | Value | Source |

| CAS Number | 77326-46-6 | |

| Molecular Formula | C₉H₆N₂O₄ | |

| Physical Form | Solid | |

| Melting Point | 140-142°C | |

| Boiling Point | 394.2°C at 760 mmHg | |

| GHS Hazard Statement | H302: Harmful if swallowed | |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| GHS Signal Word | Warning | |

| GHS Precautionary Statements | P280, P305+P351+P338 |

Visualizing the Emergency Response Workflow

The Synthetic Versatility of Methyl 2-cyano-3-nitrobenzoate: A Technical Guide for Chemical Researchers

For the discerning researcher in medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to innovation. Among these, ortho-substituted nitroaromatics present a particularly rich scaffold for derivatization, owing to the activating and directing effects of the nitro group. This guide provides an in-depth technical exploration of Methyl 2-cyano-3-nitrobenzoate, a versatile intermediate whose unique trifunctionalized aromatic core offers a gateway to a diverse array of complex molecular architectures.

This document moves beyond a simple recitation of facts to provide a causal understanding of the synthetic pathways and experimental considerations surrounding this compound. Every protocol and mechanistic discussion is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties and Safety Considerations

A foundational understanding of a compound's physical and chemical characteristics is essential for its safe and effective use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 77326-46-6 | [1] |

| Molecular Formula | C₉H₆N₂O₄ | [1] |

| Molecular Weight | 206.16 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 140-142 °C | [1] |

| Boiling Point | 394.2 °C at 760 mmHg | [1] |

| Purity | Typically ≥95% | [1] |

Safety Profile: this compound is classified as harmful if swallowed (H302). Standard personal protective equipment, including safety goggles, gloves (P280), and a lab coat, should be worn during handling. In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[1]

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of route will often depend on the availability of starting materials and the desired scale of the reaction. Two of the most logical and well-precedented approaches are the esterification of 2-cyano-3-nitrobenzoic acid and the Sandmeyer cyanation of methyl 2-amino-3-nitrobenzoate.

Route 1: Esterification of 2-cyano-3-nitrobenzoic Acid

This is a direct and classical approach, relying on the Fischer-Speier esterification of the corresponding carboxylic acid. The primary challenge of this route lies in the synthesis of the 2-cyano-3-nitrobenzoic acid precursor, which is not as readily available as some other substituted benzoic acids.

Figure 1: Fischer-Speier esterification of 2-cyano-3-nitrobenzoic acid.

The following protocol is based on well-established procedures for the Fischer esterification of nitrobenzoic acids.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-cyano-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).

-

Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting carboxylic acid.

-

Work-up: After cooling to room temperature, reduce the volume of methanol using a rotary evaporator. Pour the concentrated reaction mixture into ice-water, which should induce the precipitation of the crude ester.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acid. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Route 2: Sandmeyer Cyanation of Methyl 2-amino-3-nitrobenzoate

The Sandmeyer reaction is a powerful tool for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[3] This route is particularly attractive if methyl 2-amino-3-nitrobenzoate is a more accessible starting material.

Figure 2: Workflow for the Sandmeyer cyanation of methyl 2-amino-3-nitrobenzoate.

This protocol is adapted from general procedures for the Sandmeyer reaction.[3][4]

Part A: Diazotization

-

Amine Solution: In a beaker, dissolve methyl 2-amino-3-nitrobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooling the mixture in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water.

-

Diazotization: Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is typically indicated by a slight color change.

Part B: Cyanation

-

Copper(I) Cyanide Solution: In a separate reaction flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in water.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction mixture is often gently warmed to facilitate the decomposition of the diazonium salt and the formation of the nitrile, which is evidenced by the evolution of nitrogen gas.

-

Work-up and Isolation: After the reaction is complete, the mixture is typically cooled and the solid product is collected by filtration. The crude product can be purified by recrystallization.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three functional groups: the methyl ester, the cyano group, and the nitro group. The presence of two strong electron-withdrawing groups (nitro and cyano) ortho and para to each other on the benzene ring makes this molecule an interesting substrate for various transformations.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, providing access to methyl 2-amino-3-cyanobenzoate. This transformation is a gateway to the synthesis of various heterocyclic compounds, such as quinazolines and benzodiazepines, which are important pharmacophores.

Figure 3: Reduction of the nitro group to an amine.

Nucleophilic Aromatic Substitution

While the benzene ring is electron-deficient, the absence of a good leaving group (like a halogen) at a position activated by the nitro and cyano groups makes nucleophilic aromatic substitution less straightforward than in compounds like 2-chloro-3-nitrobenzoate. However, under forcing conditions, displacement of the nitro group by a strong nucleophile could potentially occur.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum:

-

Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet in the downfield region (likely between 7.5 and 8.5 ppm), due to the deshielding effects of the nitro, cyano, and ester groups.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl ester group will appear further upfield (likely around 4.0 ppm).

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbon of the ester carbonyl group will be the most downfield signal (around 165 ppm).

-

Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals due to the lack of symmetry. The carbons directly attached to the electron-withdrawing nitro and cyano groups will be significantly deshielded.

-

Methyl Carbon: The carbon of the methyl ester group will appear at the most upfield position (around 53 ppm).

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctionalized nature provides multiple handles for chemical modification, enabling the construction of complex molecular frameworks. While its direct synthesis may require a multi-step approach, the well-established methodologies of Fischer esterification and Sandmeyer cyanation offer reliable pathways to this important intermediate. The potential for further derivatization, particularly through the reduction of the nitro group, opens up a wide range of possibilities for the development of novel pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies.

References

An In-depth Technical Guide to Methyl 2-cyano-3-nitrobenzoate: Synthesis, Properties, and Potential Applications

Abstract

Methyl 2-cyano-3-nitrobenzoate, a substituted aromatic compound, holds potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of plausible synthetic routes based on established chemical principles, and a discussion of its potential applications. While the specific discovery and a detailed historical account of this molecule are not extensively documented in readily available scientific literature, this document constructs a scientifically rigorous framework for its synthesis and understanding, aimed at researchers, chemists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound (CAS No. 77326-46-6) is a poly-functionalized benzene derivative featuring a methyl ester, a cyano group, and a nitro group. This unique combination of electron-withdrawing groups on the aromatic ring significantly influences its reactivity, making it a valuable building block in organic synthesis. The presence of these functional groups offers multiple sites for chemical modification, enabling the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77326-46-6 | Multiple commercial suppliers |

| Molecular Formula | C₉H₆N₂O₄ | Multiple commercial suppliers |

| Molecular Weight | 206.16 g/mol | Multiple commercial suppliers |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not widely reported | N/A |

| Boiling Point | Not widely reported | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General knowledge |

Plausible Synthetic Pathways and Methodologies

A definitive, peer-reviewed synthesis of this compound is not prominently featured in the scientific literature. However, based on fundamental principles of organic chemistry, a logical and efficient synthetic route can be proposed. The most plausible approach involves a multi-step synthesis starting from readily available precursors. Two primary strategies are considered here:

-

Strategy A: The Sandmeyer Reaction starting from an appropriately substituted aniline.

-

Strategy B: Nucleophilic Aromatic Substitution (SNAr) on a suitable di-substituted benzene.

This guide will focus on Strategy A, as the Sandmeyer reaction is a classic and reliable method for the introduction of a cyano group onto an aromatic ring.

Proposed Synthetic Route via Sandmeyer Reaction

The proposed synthesis begins with 2-methyl-3-nitroaniline and proceeds through diazotization followed by cyanation (the Sandmeyer reaction), and finally, oxidation of the methyl group and subsequent esterification. A more direct, albeit potentially lower-yielding, alternative involves starting with methyl 2-amino-3-nitrobenzoate.

Diagram 1: Proposed Synthesis of this compound via the Sandmeyer Reaction

Caption: Proposed two-step synthesis of this compound.

In-Depth Mechanistic Discussion

The cornerstone of this proposed synthesis is the Sandmeyer reaction , a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt.

-

Diazotization: The first step involves the treatment of the aromatic amine (methyl 2-amino-3-nitrobenzoate) with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. The amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) generated from nitrous acid, leading to the formation of a stable diazonium salt.

-

Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. A single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical, with the loss of nitrogen gas (N₂). This highly reactive aryl radical then abstracts a cyanide group from the copper cyanide complex to form the desired benzonitrile, regenerating the copper(I) catalyst in the process.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on standard laboratory practices for the Sandmeyer reaction and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

Methyl 2-amino-3-nitrobenzoate

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (optional, to aid solubility of CuCN)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

Step 1: Diazotization of Methyl 2-amino-3-nitrobenzoate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1 equivalent of methyl 2-amino-3-nitrobenzoate in a 3M solution of hydrochloric acid.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

-

In a separate, larger flask, prepare a solution of 1.5 equivalents of copper(I) cyanide in a minimal amount of water or a solution of sodium cyanide in water.

-

Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed. Control the rate of addition to maintain a manageable reaction temperature (typically below 20 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Diagram 2: Experimental Workflow for the Proposed Synthesis

Caption: Step-by-step workflow for the proposed synthesis of this compound.

Potential Applications in Research and Drug Development

While specific applications of this compound are not widely reported in academic literature, its structure suggests significant potential as an intermediate in medicinal chemistry and materials science.

-

Pharmaceutical Synthesis: The presence of three distinct functional groups allows for sequential and regioselective modifications. The nitro group can be reduced to an amine, which can then be further functionalized. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide. This versatility makes it a candidate for the synthesis of novel heterocyclic compounds, which are common scaffolds in drug molecules.

-

Materials Science: Aromatic nitro compounds and nitriles are often used in the synthesis of dyes, pigments, and functional polymers. The specific substitution pattern of this compound could lead to materials with interesting optical or electronic properties.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be taken.

-

Toxicity: The starting materials and the product should be handled with care. Aromatic nitro compounds and cyanides are generally toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Diazonium Salts: Diazonium salts can be explosive when isolated and dry. They should always be kept in solution and used immediately after their preparation.

-

Cyanides: Copper(I) cyanide and any cyanide-containing solutions are highly toxic. Avoid contact with skin and inhalation. Acidification of cyanide solutions will generate highly toxic hydrogen cyanide gas.

Conclusion

This compound is a chemical compound with significant synthetic potential due to its unique arrangement of functional groups. While its history and discovery are not well-documented, a robust and plausible synthetic route can be designed based on the well-established Sandmeyer reaction. This guide provides a comprehensive theoretical and practical framework for its synthesis and handling, intended to aid researchers in exploring its utility as a building block for novel pharmaceuticals and advanced materials. Further research into the reactivity and applications of this compound is warranted to fully unlock its potential.

A Senior Application Scientist's Guide to Methyl 2-cyano-3-nitrobenzoate: A Strategic Intermediate in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyano-3-nitrobenzoate (MCNB) is a highly functionalized aromatic compound whose strategic importance in organic chemistry is derived from the unique ortho-relationship of its cyano, nitro, and methyl ester moieties. This arrangement creates a powerful synthon for the construction of complex nitrogen-containing heterocycles, which form the core of numerous pharmacologically active molecules. This guide provides an in-depth analysis of MCNB, covering its synthesis, core reactivity, and pivotal applications. We will explore the mechanistic nuances of its cornerstone transformation—reductive cyclization—and provide field-proven protocols. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide a framework for its practical application in research and drug development. This document serves as a technical whitepaper for scientists seeking to leverage the synthetic potential of this versatile building block.

Introduction: The Architectural Value of MCNB

In the landscape of organic synthesis, the efficiency with which molecular complexity can be built is paramount. This compound stands out as a C₉H₆N₂O₄ molecule engineered for convergence. The electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups significantly influences the reactivity of the aromatic ring and the adjacent methyl ester (-COOCH₃). More importantly, their 1,2,3-substitution pattern provides a pre-organized scaffold ripe for intramolecular cyclization reactions, offering a streamlined entry into fused heterocyclic systems that are often challenging to synthesize through other means. Its primary utility lies in its capacity to serve as a precursor to substituted isoquinolinones and related scaffolds, which are prevalent in medicinal chemistry.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is a prerequisite for its effective use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77326-46-6 | [1] |

| Molecular Formula | C₉H₆N₂O₄ | |

| Molecular Weight | 222.16 g/mol | Calculated |

| Appearance | Solid | |

| Melting Point | 140-142°C | |

| Boiling Point | 394.2°C at 760 mmHg | |

| InChI Key | IKKNSRWBYKCBBC-UHFFFAOYSA-N |

Spectroscopic Insights (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic protons, likely in the range of δ 7.5-8.5 ppm, displaying coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. A sharp singlet for the methyl ester protons should appear upfield, around δ 3.9-4.1 ppm. The significant downfield shift of the aromatic protons is due to the strong deshielding effects of the ortho/para-directing nitro and cyano groups.

-

¹³C NMR: The carbon spectrum will feature signals for the six aromatic carbons, the nitrile carbon (~115-120 ppm), the ester carbonyl carbon (~160-165 ppm), and the methyl carbon (~53 ppm). The carbon atom attached to the nitro group will be significantly deshielded.

-

IR Spectroscopy: Key vibrational frequencies will include a strong C≡N stretch (~2230 cm⁻¹), characteristic C=O stretch of the ester (~1720-1740 cm⁻¹), and asymmetric and symmetric N-O stretches for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively).

Synthesis of this compound

The synthesis of MCNB is not trivial and requires a strategic approach. A highly plausible and efficient route involves the nucleophilic aromatic substitution (SₙAr) of a suitable precursor, such as Methyl 2-chloro-3-nitrobenzoate. The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom activates the ring for nucleophilic attack by a cyanide source.

Proposed Synthetic Pathway

The reaction proceeds by the displacement of the chloride with a cyanide anion, a well-established transformation in aromatic chemistry.

References

Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Nitration of Methyl 2-Cyanobenzoate

Introduction: The Significance of Nitroaromatic Compounds

The introduction of a nitro group (–NO₂) into an aromatic scaffold is a cornerstone of modern organic synthesis. This transformation, known as aromatic nitration, yields versatile intermediates pivotal in the development of pharmaceuticals, agrochemicals, dyes, and explosives.[1] The resulting nitroaromatic compounds are valuable precursors for synthesizing other functional groups, most notably amines (via reduction), which are ubiquitous in biologically active molecules.[2]

This guide provides a comprehensive, field-proven protocol for the nitration of methyl 2-cyanobenzoate. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind each procedural step, and outline the necessary safety protocols to ensure a controlled and successful synthesis of the target compound, methyl 4-nitro-2-cyanobenzoate.

Mechanistic Rationale & Regioselectivity

The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (SEAr).[3] The reaction proceeds through a three-step mechanism:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[4][5] This is the active species that attacks the aromatic ring.

-

Nucleophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4]

-

Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.[1]

Directing Effects in Methyl 2-Cyanobenzoate: